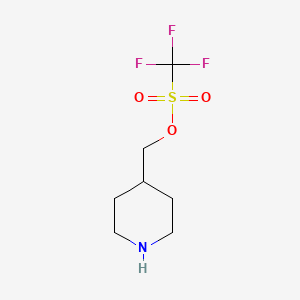
Piperidin-4-ylmethyl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidin-4-ylmethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H12F3NO3S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and versatility in chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Piperidin-4-ylmethyl trifluoromethanesulfonate can be synthesized through a multi-step process involving the reaction of piperidine with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as triethylamine, under anhydrous conditions, and at low temperatures to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also minimizes human error and enhances safety .
Analyse Chemischer Reaktionen
Types of Reactions
Piperidin-4-ylmethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The piperidine ring can be oxidized to form piperidinones.
Reduction: The compound can be reduced to form piperidin-4-ylmethyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include piperidin-4-ylmethyl azide, piperidin-4-ylmethyl thiocyanate, and piperidin-4-ylmethyl methoxide.
Oxidation: The major product is piperidin-4-one.
Reduction: The major product is piperidin-4-ylmethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Piperidin-4-ylmethyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: It serves as a building block for the synthesis of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: This compound is used in the production of agrochemicals, dyes, and polymers
Wirkmechanismus
The mechanism of action of piperidin-4-ylmethyl trifluoromethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and the synthesis of biologically active molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidin-4-ylmethyl chloride: Similar in structure but less reactive due to the presence of a chloride group instead of a trifluoromethanesulfonate group.
Piperidin-4-ylmethyl bromide: Also similar but with a bromide group, making it more reactive than the chloride derivative but less than the trifluoromethanesulfonate derivative.
Piperidin-4-ylmethyl iodide: Highly reactive due to the presence of an iodide group, but less stable compared to the trifluoromethanesulfonate derivative.
Uniqueness
Piperidin-4-ylmethyl trifluoromethanesulfonate is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its trifluoromethanesulfonate group is a superior leaving group compared to halides, enhancing its utility in various chemical reactions .
Eigenschaften
Molekularformel |
C7H12F3NO3S |
|---|---|
Molekulargewicht |
247.24 g/mol |
IUPAC-Name |
piperidin-4-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-1-3-11-4-2-6/h6,11H,1-5H2 |
InChI-Schlüssel |
ZOLMABZRMSAAGM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1COS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13973615.png)

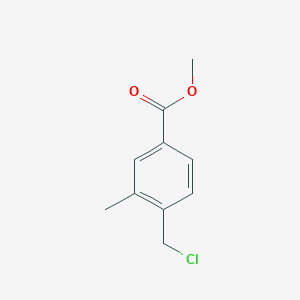
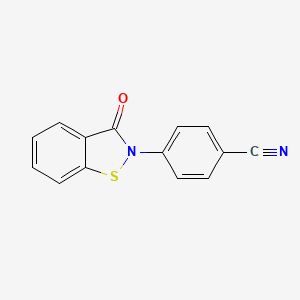
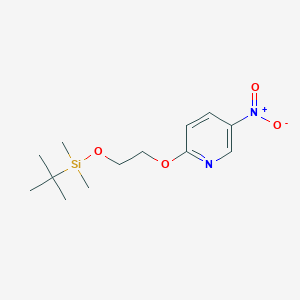

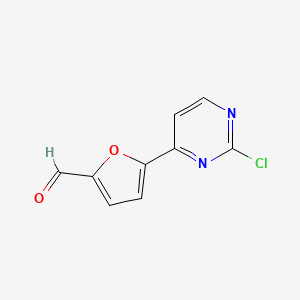
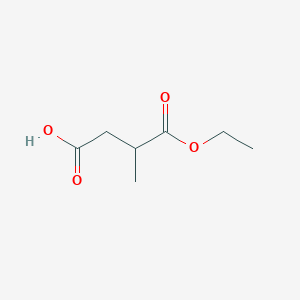
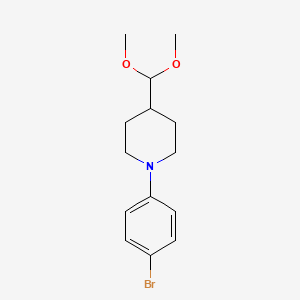

![5-[(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)oxy]pentanoic acid](/img/structure/B13973673.png)
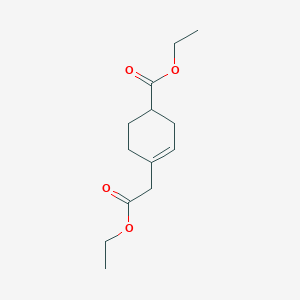
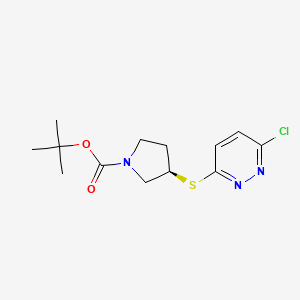
![Benzyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13973690.png)
